1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chlorophenyl derivatives followed by cyclization to form the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the economic viability of the process .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
(4-Chloro-3-nitrophenyl)(phenyl)methanone: This compound shares the 4-chloro-3-nitrophenyl group but differs in the presence of a phenyl group instead of a pyrrole ring.
4-Chloro-3-nitrophenyl disulfide: This compound contains a disulfide linkage, which imparts different chemical properties and reactivity compared to the aldehyde group in this compound.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-4-3-8(6-11(10)14(16)17)13-5-1-2-9(13)7-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGDONNNYDCMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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